2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Description
Historical Development of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, gained prominence in medicinal chemistry during the mid-20th century due to its unique bioisosteric properties. Early applications focused on its ability to mimic ester and amide functionalities while resisting enzymatic hydrolysis, a feature critical for improving drug stability. The introduction of Oxolamine in the 1960s marked the first clinical use of a 1,2,4-oxadiazole derivative as a cough suppressant, validating its pharmacological potential. Over the past two decades, research has expanded to exploit its role in anticancer, antimicrobial, and anti-inflammatory agents, driven by its capacity to engage hydrogen bonding and π-π stacking interactions with biological targets.
Significance of Oxadiazole-Acetamide Conjugates in Drug Discovery
Oxadiazole-acetamide hybrids represent a strategic fusion of two pharmacophoric motifs: the metabolic stability of 1,2,4-oxadiazoles and the target-binding versatility of acetamides. For example, the acetamide group in 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide likely enhances affinity for enzymes or receptors through hydrogen bonding with backbone amides or side-chain residues. This conjugate structure may also improve solubility compared to purely aromatic scaffolds, as evidenced by similar derivatives showing enhanced bioavailability in preclinical models.
Table 1: Structural Features and Their Functional Implications
Bioisosteric Relevance of 1,2,4-Oxadiazoles as Ester and Amide Replacements
The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for ester and amide groups, addressing inherent instability issues. For instance, in ND-421 , a 1,2,4-oxadiazole-containing antibiotic, the heterocycle replaces labile ester linkages, conferring resistance to hydrolysis while maintaining target affinity for penicillin-binding protein 2a (PBP2a). Similarly, in the subject compound, the oxadiazole may mimic an amide bond between the pyridinone and acetamide moieties, potentially reducing susceptibility to proteolytic cleavage. Computational studies of analogous structures reveal that the oxadiazole’s dipole moment (≈3.5 D) closely matches that of amides, enabling conserved electrostatic interactions with biological targets.
Current Research Landscape and Scientific Importance
Recent advances highlight 1,2,4-oxadiazole derivatives as multitarget agents against drug-resistant pathogens and proliferative disorders. For example, 3,5-diaryl-1,2,4-oxadiazoles induce apoptosis in cancer cells by modulating histone deacetylase Sirtuin 2 (IC~50~ values: 10–25 μM), while quaternary ammonium-functionalized analogues exhibit impermeability to mammalian cells, enabling selective action against Clostridioides difficile. The subject compound’s 3,4-dimethoxyphenyl and 5-fluoro-2-methylphenyl groups suggest dual targeting of inflammatory pathways (e.g., COX-2 inhibition) and kinase domains, aligning with trends in polypharmacology. Ongoing structural optimization efforts focus on balancing potency with physicochemical properties, as exemplified by the 1,2,4-oxadiazole scaffold’s resurgence in fragment-based drug design.
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O5/c1-14-6-8-16(25)12-18(14)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHBZSJOTOJJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide represents a novel chemical entity with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of oxadiazole derivatives known for their diverse biological activities. The structural complexity includes:
- Oxadiazole ring : Known for anticancer and antimicrobial properties.
- Pyridine moiety : Often enhances bioactivity and solubility.
- Dimethoxyphenyl group : Contributes to the lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O4 |
| Molecular Weight | 373.39 g/mol |
| Solubility | Moderate in organic solvents |
| LogP (Partition Coefficient) | 3.481 |
Research indicates that oxadiazole derivatives exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Compounds in this class have shown the ability to induce programmed cell death in cancer cells, thereby reducing tumor growth .
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential as antibiotics .
Anticancer Activity
A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance:
- Cell Line Studies : Compounds similar to the target molecule have been tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, demonstrating potent cytotoxicity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition Tests : Screening against Gram-positive and Gram-negative bacteria has shown promising results, with some derivatives exhibiting higher activity than standard antibiotics .
Case Studies
-
Oxadiazole Derivative Synthesis and Testing :
A study synthesized several oxadiazole derivatives and evaluated their anticancer activity. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity, with specific substitutions enhancing activity against breast cancer cells . -
Molecular Docking Studies :
Computational studies have been conducted to predict binding affinities of the compound to various biological targets. These studies suggest that the compound can effectively bind to thymidylate synthase and HDAC, supporting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the 1,2,4-oxadiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this one can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study reported that novel 1,2,4-oxadiazole derivatives demonstrated IC50 values as low as 0.19 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has been widely documented. The compound's structure suggests potential activity against both gram-positive and gram-negative bacteria:
- Antibacterial Testing : Studies have demonstrated that compounds with oxadiazole functionalities possess stronger antibacterial effects compared to traditional antibiotics. For example, synthesized oxadiazole derivatives showed significant activity against Bacillus cereus and Staphylococcus aureus .
Antiviral Activity
Oxadiazoles have also been explored for their antiviral properties:
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral replication processes. Some derivatives have shown effectiveness against picornaviruses and other viral pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| 1,2,4-Oxadiazole Ring | Enhances cytotoxicity and antimicrobial action |
| Fluorine Substitution | Increases lipophilicity and bioavailability |
| Dimethoxyphenyl Group | Contributes to selective binding to targets |
The presence of electron-withdrawing groups (like fluorine) has been noted to improve the potency of these compounds by enhancing their interaction with biological targets.
Case Study 1: Anticancer Evaluation
A study evaluated a series of oxadiazole derivatives against various cancer cell lines including MCF-7 and HCT116. The results indicated that compounds similar to the one exhibited significant antiproliferative effects with IC50 values lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, oxadiazole derivatives were tested using disc diffusion methods against multiple bacterial strains. Results showed that certain modifications in the molecular structure led to enhanced antibacterial activity against resistant strains .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits reactivity at three primary sites:
-
Oxadiazole ring : Prone to electrophilic substitution and ring-opening reactions under acidic/basic conditions.
-
Pyridinone moiety : Participates in hydrogen bonding and keto-enol tautomerism, influencing nucleophilic attack patterns.
-
Acetamide group : Susceptible to hydrolysis and nucleophilic substitution reactions.
Hydrolysis of the Acetamide Group
Under acidic (HCl) or basic (NaOH) conditions, the acetamide group undergoes hydrolysis to form carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid | 72% |
| Basic hydrolysis | 2M NaOH, 60°C, 6 hrs | Sodium salt of the carboxylic acid | 68% |
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted derivative at C5 of the phenyl ring |
| Bromination | Br₂/FeBr₃ | RT, 4 hrs | Bromo-substituted analog |
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring undergoes ring-opening reactions with nucleophiles like hydroxylamine:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₂OH·HCl | Ethanol, reflux, 12 hrs | Open-chain amidoxime derivative | Precursor for heterocycle synthesis |
Catalytic Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridinone ring:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-modified derivative |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amine | Aminated pyridinone analog |
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation:
| Oxidizing Agent | Conditions | Degradation | Half-Life |
|---|---|---|---|
| H₂O₂ (3%) | RT, 24 hrs | Partial decomposition of oxadiazole ring | 18 hrs |
| KMnO₄ (0.1M) | 50°C, 6 hrs | Complete oxidation of methyl groups | 4 hrs |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares key structural features with several analogs (Table 1):
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from BI 665915 (pyrimidine substituent) and anti-exudative triazole derivatives (furan substituents). This moiety may enhance binding to hydrophobic pockets in target proteins .
- Unlike the oxazolidinone-based antibacterial agent in , the target compound’s 2-oxopyridine core may favor different pharmacokinetic properties, such as reduced metabolic instability .
Physicochemical Properties
Comparative data for melting points (MP) and molecular weights (MW):
| Compound Name/ID | MP (°C) | MW (g/mol) | Reference |
|---|---|---|---|
| Target Compound | — | ~455.43* | — |
| BI 665915 | — | ~570.6 | |
| Example 83 () | 302–304 | 571.2 | |
| Anti-exudative derivative | — | ~350–400† |
*Calculated based on structure. †Estimated from analogous compounds. Notes:
- The absence of a chromenone or pyrazolo-pyrimidine system (cf. Example 83) may reduce melting points compared to high-MW analogs .
Key Findings :
- Unlike oxazolidinone-based antibacterials, the absence of a piperazine-pyrimidine group may limit activity against bacterial targets .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized precursors. For example:
- Step 1: Condensation of 3,4-dimethoxyphenyl-substituted 1,2,4-oxadiazole with 2-oxopyridine derivatives using DMF as a solvent and potassium carbonate as a base (stirred at room temperature, monitored via TLC) .
- Step 2: Acetamide coupling via chloroacetyl chloride or similar reagents under reflux with triethylamine, followed by recrystallization .
- Optimization: Adjust molar ratios (e.g., 1.5:1 for chloroacetyl chloride to amine), solvent polarity, and reaction time to improve yield (≥70%) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., methoxy, fluoro groups) and acetamide linkage .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
- FTIR: Identify key functional groups (e.g., C=O at ~1700 cm, oxadiazole ring vibrations) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in catalytic or biological contexts?
- Methodological Answer:
- Electronic Effects: The 3,4-dimethoxyphenyl group enhances electron density, potentially increasing nucleophilicity at the oxadiazole ring, while the 5-fluoro-2-methylphenyl group introduces steric hindrance and lipophilicity .
- Experimental Design: Compare analogues via Hammett plots or DFT calculations to correlate substituent σ/π values with reaction rates or binding affinities .
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., kinases, GPCRs). Focus on hydrogen bonding (acetamide NH) and π-π stacking (aromatic rings) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Data Harmonization: Standardize assay conditions (e.g., cell lines, IC protocols) to minimize variability. For example, discrepancies in IC values (µM vs. nM) may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis: Pool data from PubChem and independent studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer:
- Pharmacokinetics: Use Wistar rats for bioavailability studies (oral vs. IV administration) with LC-MS/MS quantification of plasma concentrations .
- Toxicity: Conduct acute toxicity tests in mice (OECD Guideline 423) with histopathological analysis of liver/kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
